CDAP

Beschreibung

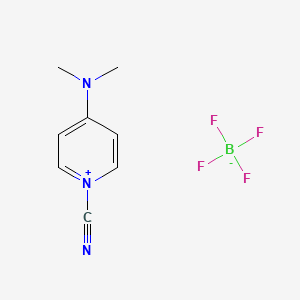

The exact mass of the compound 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(dimethylamino)pyridin-1-ium-1-carbonitrile;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N3.BF4/c1-10(2)8-3-5-11(7-9)6-4-8;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLVMDCQDCVKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BF4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432275 | |

| Record name | 1-Cyano-4-(dimethylamino)pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59016-56-7 | |

| Record name | 1- Cyano-4-(dimethylamino)pyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059016567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyano-4-(dimethylamino)pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyano-4-(dimethylamino)pyridinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANO-4-(DIMETHYLAMINO)PYRIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4W72066JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 1-Cyano-4-(dimethylamino)pyridinium Tetrafluoroborate (CDAP) in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the demand for efficient, reliable, and safe methods for linking biomolecules is paramount. This is particularly true in the development of conjugate vaccines, where the covalent attachment of polysaccharides to carrier proteins is a critical step in eliciting a robust immune response. 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate (CDAP) has emerged as a pivotal reagent in this field, offering a superior alternative to traditional crosslinking agents like cyanogen bromide (CNBr). This technical guide provides an in-depth exploration of this compound, its mechanism of action in bioconjugation, quantitative data on its performance, and detailed experimental protocols for its application.

Introduction to this compound

This compound, an acronym for 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate, is a water-soluble and crystalline organic cyanylating agent.[1][2] Its chemical formula is C8H10BF4N3, with a molecular weight of 234.99 g/mol .[1] As a bioconjugation reagent, this compound is primarily utilized for the activation of hydroxyl groups on polysaccharides, rendering them reactive towards nucleophiles such as the primary amines found on proteins. This activation is the foundational step for the creation of stable polysaccharide-protein conjugates.

This compound presents several distinct advantages over the historically used cyanogen bromide (CNBr), including enhanced safety due to its lower toxicity, greater ease of handling, and the ability to perform reactions at a lower, more neutral pH, which helps in preserving the integrity of sensitive biomolecules.[3][4][5] Furthermore, this compound-mediated conjugation can often be performed as a one-pot synthesis, simplifying the overall workflow.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Full Chemical Name | 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate | [1] |

| Acronym | This compound | [1] |

| CAS Number | 59016-56-7 | [1] |

| Molecular Formula | C8H10BF4N3 | [1] |

| Molecular Weight | 234.99 g/mol | [1] |

| Appearance | White to yellow powder | [1] |

| Melting Point | 196-200°C | [1] |

| Solubility | Soluble in water and acetonitrile | [1] |

The Role of this compound in Bioconjugation: Mechanism of Action

The primary role of this compound in bioconjugation is to act as an activating agent for polysaccharides. The process can be conceptually divided into two main phases: polysaccharide activation and protein conjugation.

Phase 1: Polysaccharide Activation

This compound reacts with the hydroxyl groups (-OH) present on the sugar backbone of polysaccharides. This reaction, which is typically carried out under mildly alkaline conditions (pH 7-9), is thought to proceed through the formation of a reactive cyano-ester intermediate on the polysaccharide.[3][7] This intermediate is highly susceptible to nucleophilic attack. The stability and reactivity of this compound, as well as the stability of the activated polysaccharide, are highly dependent on pH and temperature.[2][8]

Phase 2: Protein Conjugation

Once the polysaccharide is activated, a protein containing nucleophilic groups, most commonly the ε-amino groups of lysine residues, is introduced into the reaction mixture. These amine groups attack the reactive intermediate on the polysaccharide, forming a stable, covalent isourea linkage and thus creating the desired polysaccharide-protein conjugate.[9] The efficiency of this step is also influenced by pH, with higher pH values generally favoring the reaction with primary amines.[9]

Below is a DOT script for a Graphviz diagram illustrating the general mechanism of this compound-mediated bioconjugation.

Quantitative Data on this compound-Mediated Conjugation

The efficiency of this compound-mediated conjugation is influenced by several factors, including pH, temperature, reaction time, and the ratio of reactants. The following tables summarize key quantitative data from studies optimizing these parameters.

Table 2: Effect of pH and Temperature on this compound Activation Time [8]

| pH | Temperature (°C) | Optimal Activation Time |

| 9 | 20 | < 2.5 minutes |

| 9 | 0 | 10 - 15 minutes |

| 7 | 0 | > 3 hours |

Table 3: Stability of this compound-Activated Dextran [8]

| pH Range | Time (hours) | Decrease in Activation Level |

| 1 - 9 | 2 | 40 - 60% |

Table 4: Influence of this compound Concentration on Conjugation Efficiency at pH 8 (0°C) [8]

| This compound:Dextran Ratio (mg/mg) | Conjugation Extent (%) |

| 0.5 | 41 |

| 1.0 | 60 |

| 1.5 | 76 |

Detailed Experimental Protocols

The following protocols provide a general framework for this compound-mediated bioconjugation. It is crucial to optimize these protocols for specific polysaccharides and proteins.

Protocol 1: Activation of Dextran and Conjugation to Bovine Serum Albumin (BSA)

This protocol is adapted from optimized procedures described in the literature.[8][10]

Materials:

-

Dextran (e.g., 40 kDa)

-

Bovine Serum Albumin (BSA)

-

This compound (1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate)

-

Acetonitrile

-

4-(dimethylamino)pyridine (DMAP)

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrochloric Acid (HCl), 0.1 M

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

Stir plate and stir bars

-

pH meter

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh.[10]

-

Prepare a stock solution of DMAP (e.g., 0.5 M) for pH adjustment.

-

Dissolve dextran in water to a final concentration of 10 mg/mL.

-

Dissolve BSA in PBS to a final concentration of 20 mg/mL.

-

-

Polysaccharide Activation:

-

Place the dextran solution in a beaker with a stir bar on a stir plate in an ice bath (0°C).

-

Use the DMAP solution to pre-adjust the pH of the dextran solution to the desired activation pH (e.g., pH 9).[8]

-

Initiate the activation by adding the this compound solution to the stirring dextran solution (e.g., at a ratio of 0.5 mg this compound per mg of dextran).[8]

-

Maintain the pH at the target value for the duration of the activation (e.g., 15 minutes at 0°C for pH 9) by the dropwise addition of 0.1 M NaOH.[8]

-

-

Protein Conjugation:

-

After the activation period, add the BSA solution to the activated dextran solution.

-

Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench any remaining active sites by adding an excess of a small amine-containing molecule (e.g., glycine or Tris buffer).

-

Purify the conjugate from unreacted protein, polysaccharide, and other small molecules by dialysis against PBS at 4°C. Change the dialysis buffer several times over 48 hours.

-

-

Analysis:

-

Analyze the purified conjugate using methods such as SDS-PAGE to confirm the increase in molecular weight of the protein and size exclusion chromatography (SEC) to determine the extent of conjugation and purity.

-

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for this compound conjugation.

Conclusion

This compound has established itself as a cornerstone reagent in the field of bioconjugation, particularly for the synthesis of polysaccharide-protein conjugates used in modern vaccines. Its favorable safety profile, ease of use, and versatility in reaction conditions make it a highly attractive choice for researchers and drug developers. By understanding the underlying mechanism and optimizing key reaction parameters such as pH, temperature, and stoichiometry, scientists can achieve high-efficiency conjugation, leading to the development of effective and well-characterized biotherapeutics. The protocols and data presented in this guide serve as a comprehensive resource for the successful application of this compound in bioconjugation workflows.

References

- 1. finabio.net [finabio.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound Conjugation Method - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein–Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation | Semantic Scholar [semanticscholar.org]

- 8. Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein–Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of soluble polysaccharides with 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (this compound) for use in protein-polysaccharide conjugate vaccines and immunological reagents. II. Selective crosslinking of proteins to this compound-activated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate (CDAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate (CDAP), a versatile and efficient reagent for bioconjugation. This compound has emerged as a valuable tool in the development of conjugate vaccines and other immunotherapeutic agents, offering a reliable method for covalently linking biomolecules. This document details the chemical principles underlying its activity, presents quantitative data on reaction parameters, outlines experimental protocols, and visualizes the key pathways and workflows.

Core Mechanism of Action: Cyanylation and Nucleophilic Attack

The primary mechanism of action of this compound is the activation of hydroxyl groups on polysaccharides and other molecules through a cyanylation reaction. This process transforms the hydroxyl group into a highly reactive cyanate ester intermediate. This intermediate is then susceptible to nucleophilic attack by primary amines, such as the lysine residues on a protein, resulting in the formation of a stable isourea bond. This covalent linkage is the basis for the creation of protein-polysaccharide conjugates.[1][2][3]

The overall reaction can be conceptually divided into two phases: activation and conjugation.[4][5] During the activation phase, this compound reacts with the polysaccharide's hydroxyl groups, releasing 4-dimethylaminopyridine (DMAP).[5][6] The subsequent conjugation phase involves the reaction of the activated polysaccharide with an amine-containing molecule.[5]

Several factors critically influence the efficiency of this process, including pH, temperature, and reaction time. The stability of both this compound and the cyanate ester intermediate are highly pH-dependent, with hydrolysis being a competing reaction.[5][7] Careful optimization of these parameters is crucial for maximizing conjugation yield and ensuring the integrity of the biomolecules involved.

Quantitative Data on Reaction Parameters

The efficiency of this compound-mediated conjugation is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Effect of pH and Temperature on this compound Stability

| pH | Temperature (°C) | Time for 50% Hydrolysis | Reference |

| 9 | 20 | < 2.5 minutes | [4][7] |

| 9 | 0 | ~10-15 minutes | [4][7] |

| 8 | 0 | > 60 minutes | [7] |

| 7 | 0 | > 3 hours | [4][7] |

| 5-7 | 0 | > 4 hours | [7] |

Table 2: Optimal Activation Times for Dextran with this compound at 0°C

| pH | Optimal Activation Time | Reference |

| 9.5 | Shorter than at pH 9 | [7] |

| 9.0 | 10-15 minutes | [4][7] |

| 8.0 | ~1 hour | [7] |

| 7.0 | > 2 hours | [7] |

Table 3: Conjugation Efficiency of TNP₁-BSA to this compound-Activated Dextran

| Activation pH | This compound/Dextran Ratio (mg/mg) | Conjugation (%) | Reference |

| 9 | 0.5 | 55 | [3] |

| 8 | 0.5 | 41 | [3] |

| 8 | 1.0 | 60 | [3] |

| 8 | 1.5 | 76 | [3] |

Experimental Protocols

The following are generalized protocols for the activation of polysaccharides with this compound and subsequent conjugation to proteins. Specific parameters may need to be optimized for different biomolecules.

Protocol for this compound Activation of Polysaccharides

This protocol is based on an improved method that utilizes lower temperatures to enhance control and reproducibility.[5][8]

-

Preparation of Solutions:

-

Prepare a 5-10 mg/mL solution of the polysaccharide in water.[4]

-

Prepare a 100 mg/mL stock solution of this compound in acetonitrile.[5][6]

-

Prepare a 2.5 M solution of 4-dimethylaminopyridine (DMAP) as a buffer. Note: DMAP is toxic and should be handled with care.[5]

-

Prepare 0.1 M NaOH for pH adjustment.[5]

-

-

Activation Reaction:

-

Chill the polysaccharide solution on ice.[5]

-

Add 1/10th volume of the 2.5 M DMAP stock solution to the polysaccharide solution.[5]

-

Adjust the pH of the solution to the desired value (typically pH 9) by the dropwise addition of 0.1 M NaOH while stirring.[5]

-

Initiate the activation by adding the this compound stock solution to the chilled, stirring polysaccharide solution. A typical ratio is 0.25 to 0.5 mg of this compound per mg of polysaccharide.[5]

-

Maintain the pH at the target value for the duration of the activation (e.g., 15 minutes at 0°C for pH 9) by adding small aliquots of 0.1 M NaOH.[5]

-

Protocol for Conjugation of Protein to Activated Polysaccharide

-

Preparation of Protein Solution:

-

Dissolve the protein to be conjugated in a suitable buffer. If performing the conjugation at a different pH than the activation, the activated polysaccharide should be added to the protein solution.

-

-

Conjugation Reaction:

-

Add the protein solution to the activated polysaccharide solution. The reaction mixture can be kept at room temperature or refrigerated.[1]

-

Allow the conjugation reaction to proceed for a set time, typically ranging from 1 to 16 hours, depending on the desired degree of conjugation and the reaction temperature.[1]

-

Quench any remaining reactive cyanate esters by adding an excess of a small amine-containing molecule, such as glycine or Tris buffer.[1]

-

-

Purification:

-

Purify the resulting conjugate using standard methods such as size exclusion chromatography or dialysis to remove unreacted protein, polysaccharide, and other small molecules.[5]

-

Visualizations of Pathways and Workflows

The following diagrams illustrate the key chemical reactions and experimental processes involved in this compound-mediated conjugation.

Caption: Chemical mechanism of this compound-mediated bioconjugation.

Caption: Experimental workflow for this compound conjugation.

Biological Signaling and Applications

While this compound itself is a chemical reagent and does not directly participate in biological signaling, the conjugates it helps create, particularly protein-polysaccharide vaccines, are potent modulators of the immune system. Polysaccharide antigens alone typically elicit a T-cell-independent immune response, which is generally weak and does not induce immunological memory.[1] By conjugating the polysaccharide to a carrier protein, the antigen is processed and presented by antigen-presenting cells (APCs) in the context of MHC class II molecules. This allows for the recruitment of T-helper cells, which in turn provide help to B-cells, leading to a robust, T-cell-dependent immune response characterized by affinity maturation, isotype switching, and the generation of long-lived memory B-cells.[1]

The applications of this compound-mediated conjugation are extensive and primarily focused on the development of vaccines against encapsulated bacteria.[1][9] Examples include vaccines for Streptococcus pneumoniae, Neisseria meningitidis, and Haemophilus influenzae type b.[1][8] The ability to efficiently and reproducibly generate these complex glycoconjugates is a cornerstone of modern vaccinology. Furthermore, this compound chemistry has been utilized for DNA ligation and the cyanylation of protein sulfhydryl groups.[10][11]

Caption: T-cell dependent immune response to a conjugate vaccine.

Conclusion

1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate is a powerful and adaptable reagent for the synthesis of bioconjugates. Its mechanism, centered on the cyanylation of hydroxyl groups, provides a robust method for linking polysaccharides to proteins and other molecules. By understanding and controlling the key reaction parameters, researchers can effectively utilize this compound to construct well-defined conjugates for a variety of applications, most notably in the development of life-saving vaccines. The continued optimization and application of this compound chemistry will undoubtedly contribute to advancements in immunology, drug delivery, and diagnostics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein–Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation and Conjugation of Soluble Polysaccharides using 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Activation and Conjugation of Soluble Polysaccharides using 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) Chemistry to Design Glycoconjugate Vaccines with Desired Structural and Immunological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile DNA chemical ligation under mild conditions enabled by 1-cyano-4-(dimethylamino)pyridinium tetrafluoroborate (this compound) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Cyano-4-(dimethylamino)pyridinium tetrafluoroborate - Enamine [enamine.net]

The Cyanylation of Polysaccharides using CDAP: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The covalent conjugation of polysaccharides to proteins or other molecules is a cornerstone of modern vaccine development and drug delivery systems. This process can convert T-cell independent antigens into T-cell dependent antigens, eliciting a more robust and long-lasting immune response, particularly in infants and young children.[1][2][3] One of the key steps in creating these glycoconjugates is the activation of the polysaccharide. 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) has emerged as a highly efficient and manageable cyanylating reagent for this purpose, offering significant advantages over traditional methods like those using cyanogen bromide (CNBr).[2][4][5] This technical guide provides an in-depth overview of the use of this compound for polysaccharide activation and conjugation, complete with quantitative data, detailed experimental protocols, and process diagrams to aid researchers in this field.

This compound is a crystalline, water-soluble reagent that activates the hydroxyl groups of polysaccharides under relatively mild conditions, making it suitable for a wide range of polysaccharide types, including those that are sensitive to alkaline conditions.[1][2][5] The activation process is rapid and allows for the direct conjugation of proteins without the need for a spacer, simplifying the overall workflow.[1][5][6]

Advantages of this compound over Cyanogen Bromide (CNBr)

Historically, CNBr was a common reagent for polysaccharide activation. However, this compound presents several key advantages:

-

Ease of Handling: this compound is a crystalline solid, which is easier and safer to handle than the highly toxic and volatile CNBr.[4][5]

-

Milder Reaction Conditions: this compound activation can be performed at a lower pH (typically pH 7-9) compared to the high pH (around 10.5) required for CNBr, which helps to preserve the integrity of pH-sensitive polysaccharides.[4][5][6][7]

-

Fewer Side Reactions: The activation process with this compound generally results in fewer side reactions compared to CNBr.[4][5][6][7]

-

Direct Conjugation: this compound-activated polysaccharides can be directly conjugated to proteins, streamlining the synthesis process.[4][5][6]

The this compound Activation and Conjugation Process

The use of this compound for polysaccharide conjugation can be conceptualized as a two-phase process:

-

Polysaccharide Activation: In this phase, this compound reacts with the hydroxyl groups on the polysaccharide backbone to form a reactive cyano-ester intermediate. This step is highly dependent on pH, temperature, and reaction time.

-

Conjugation: The activated polysaccharide is then reacted with a nucleophile, typically the amine groups of lysine residues on a protein, to form a stable isourea bond. This phase is also influenced by pH.

A critical aspect of successful and reproducible this compound chemistry is the precise control of pH throughout the reaction.[8] The hydrolysis of this compound during the activation phase releases protons, causing a drop in pH, which can affect the efficiency of the reaction.[6][8]

Key Parameters and Optimization

The efficiency of polysaccharide activation and subsequent conjugation using this compound is influenced by several critical parameters. Optimization of these parameters is crucial for achieving a high degree of conjugation and a reproducible process. Dextran is often used as a model polysaccharide for these optimization studies.[4][5][9]

pH

The pH of the reaction medium is a critical factor that affects both the stability of this compound and the rate of polysaccharide activation. This compound hydrolysis increases with pH, while the reaction with the polysaccharide hydroxyls is also facilitated by a higher pH.[4][5] The optimal pH for this compound activation is generally between 9 and 10.[1] However, successful activation can be achieved at a lower pH (e.g., pH 8) by adjusting other parameters like temperature and reaction time, which is particularly important for base-sensitive polysaccharides.[4][5]

Temperature

Lowering the reaction temperature significantly increases the stability of this compound, making more reagent available for the activation of the polysaccharide.[4][9] Performing the reaction at 0°C slows down the hydrolysis of this compound and extends the optimal activation time, allowing for better process control.[4][8][9] For instance, at pH 9 and 20°C, maximal activation is achieved in less than 2.5 minutes, whereas at 0°C, the optimal time increases to 10-15 minutes.[4][5][9][10][11]

Reaction Time

The optimal reaction time for activation is dependent on the pH and temperature. As mentioned, lower temperatures and pH values necessitate longer reaction times to achieve a high level of activation.[4][5][9] For example, at pH 7 and 0°C, the optimal activation time can be greater than 3 hours.[4][5][9][10][11]

Reagent Concentrations

The concentration of both the polysaccharide and this compound are important parameters. The ratio of this compound to polysaccharide needs to be optimized for each specific polysaccharide to achieve the desired degree of activation without causing excessive crosslinking.

Quantitative Data on this compound Activation

The following tables summarize quantitative data from optimization studies of this compound activation, primarily using dextran as a model polysaccharide.

Table 1: Effect of Temperature and pH on Optimal Activation Time

| pH | Temperature (°C) | Optimal Activation Time |

| 9 | 20 | < 2.5 minutes |

| 9 | 0 | 10 - 15 minutes |

| 7 | 0 | > 3 hours |

| Data sourced from Lees et al.[4][5][9][10][11] |

Table 2: Stability of this compound at Room Temperature

| pH | % this compound Remaining after 3 min | % this compound Remaining after 20 min |

| 5 | ~95% | ~90% |

| 7 | ~85% | ~60% |

| 8 | ~60% | ~20% |

| 9 | ~20% | < 5% |

| 10 | < 5% | < 5% |

| Data interpreted from graphical representations in Lees et al.[5][12] |

Table 3: Stability of this compound-Activated Dextran

| pH Range | % Decrease in Activation Level over 2 hours |

| 1 - 9 | 40 - 60% |

| Data sourced from Lees et al.[4][5][9][10][11] |

Table 4: Effect of this compound Concentration on Conjugation at pH 8 (0°C)

| This compound/Dextran Ratio (mg/mg) | % TNP-BSA Conjugated |

| 0.5 | 41% |

| 1.0 | 60% |

| 1.5 | 76% |

| For comparison, a 0.5 mg/mg ratio at pH 9 resulted in 55% conjugation.[5] | |

| Data sourced from Lees et al.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the cyanylation of polysaccharides using this compound.

Protocol 1: Optimized this compound Activation of Polysaccharides at 0°C

This protocol is an improved method that enhances reproducibility and control over the activation process.[6][8][13]

Materials:

-

Polysaccharide solution (e.g., 5 mg/mL in water)

-

1-cyano-4-dimethylaminopyridinium tetrafluoroborate (this compound) stock solution (100 mg/mL in acetonitrile)

-

4-dimethylaminopyridine (DMAP) stock solution (2.5 M)

-

Adipic acid dihydrazide (ADH) solution (0.5 M, pH 8) or protein solution for conjugation

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Ice water bath

-

pH meter and probe

-

Stir plate and stir bar

Procedure:

-

Preparation: Place the polysaccharide solution in a beaker with a stir bar on a stir plate within an ice water bath and allow it to cool to 0°C.

-

pH Adjustment: While stirring, slowly add the DMAP stock solution dropwise to the polysaccharide solution to pre-adjust the pH to the target activation pH (e.g., pH 9). DMAP acts as a buffer and its use helps in maintaining a stable pH during the reaction.[5][6][8]

-

This compound Addition: Initiate the activation by adding the required volume of the this compound stock solution to the stirring polysaccharide solution. The recommended starting ratio is 1 mg of this compound per 1 mg of polysaccharide.[14]

-

pH Monitoring and Maintenance: Immediately start a timer and continuously monitor the pH of the reaction mixture. Maintain the target pH by adding small volumes of 0.1 M NaOH as needed. The use of an electronic titrator can facilitate precise pH control.[5]

-

Activation Time: Allow the activation reaction to proceed for the optimized duration based on the pH and temperature (e.g., 15 minutes at pH 9 and 0°C).[8][13]

-

Quenching/Conjugation: After the activation period, the activated polysaccharide is ready for conjugation. This can be achieved by adding a protein solution or a linker molecule like adipic dihydrazide (ADH). For direct protein conjugation, the pH may need to be adjusted to the optimal range for the protein (typically pH 7-9).[1]

-

Purification: The resulting glycoconjugate is then purified to remove unreacted components and byproducts. Dialysis is a common method for this purpose.[6]

Protocol 2: Quantification of Polysaccharide Activation (Hydrazide Derivatization)

The degree of polysaccharide activation can be quantified by reacting the activated polysaccharide with a molar excess of a linker molecule like adipic dihydrazide (ADH) and then measuring the amount of incorporated hydrazide groups.[15]

Procedure:

-

Following the activation step (Protocol 1, step 5), an aliquot of the activated polysaccharide is transferred to a solution of ADH (e.g., an equal volume of 0.5 M ADH at pH 8).[5]

-

The reaction with ADH is rapid and relatively independent of pH.[3][16]

-

After the reaction, the excess unreacted ADH is removed, typically by extensive dialysis.[15]

-

The number of hydrazide groups incorporated onto the polysaccharide chain is then quantified using a colorimetric assay, such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay.[15]

Visualizations

This compound Activation and Conjugation Workflow

References

- 1. Activation of soluble polysaccharides with 1-cyano-4-dimethylaminopyridinium tetrafluoroborate for use in protein-polysaccharide conjugate vaccines and immunological reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Conjugation Method - Creative Biolabs [creative-biolabs.com]

- 3. Activation of soluble polysaccharides with 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (this compound) for use in protein-polysaccharide conjugate vaccines and immunological reagents. II. Selective crosslinking of proteins to this compound-activated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein–Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jove.com [jove.com]

- 7. Conjugation Mechanism for Pneumococcal Glycoconjugate Vaccines: Classic and Emerging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation and Conjugation of Soluble Polysaccharides using 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein–Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation | Semantic Scholar [semanticscholar.org]

- 10. finabio.net [finabio.net]

- 11. Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein-Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Core Principles of CDAP Chemistry in Vaccine Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of effective vaccines against encapsulated bacteria poses a significant challenge due to the T-cell independent nature of their polysaccharide (PS) antigens. Glycoconjugate vaccines, which covalently link these polysaccharides to a carrier protein, have emerged as a powerful strategy to elicit a robust, T-cell dependent immune response, particularly in infants and young children. Among the various conjugation chemistries available, the use of 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) has gained prominence for its efficiency and versatility. This technical guide provides an in-depth exploration of the core principles of this compound chemistry in vaccine development, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Fundamental Principles of this compound Chemistry

This compound is a water-soluble cyanylating reagent that activates the hydroxyl groups of polysaccharides, rendering them susceptible to nucleophilic attack by amine groups on a carrier protein.[1] This process effectively transforms a T-cell independent antigen (the polysaccharide) into a T-cell dependent antigen by linking it to a protein that can be processed and presented by antigen-presenting cells (APCs) to elicit T-helper cell engagement.[][3]

The overall process can be conceptualized in two distinct phases: Polysaccharide Activation and Protein Conjugation.[4][5][6]

Phase 1: Polysaccharide Activation

In this initial phase, this compound reacts with the hydroxyl groups along the polysaccharide backbone. This reaction is highly dependent on pH, with optimal activation typically occurring in a slightly alkaline environment (pH 7-9).[4][7] The activation process results in the formation of a reactive intermediate, a cyanate ester, on the polysaccharide.[8] A critical aspect of this phase is the competing hydrolysis of both this compound and the activated polysaccharide, which is also pH and temperature-dependent.[4][5]

Phase 2: Protein Conjugation

Once activated, the polysaccharide is ready for conjugation to a carrier protein. The primary targets for conjugation on the protein are the ε-amino groups of lysine residues.[9] The nucleophilic amine groups attack the cyanate esters on the polysaccharide, forming a stable isourea linkage and resulting in the final glycoconjugate.[4]

A key advantage of this compound chemistry is that it allows for a one-pot synthesis, where the carrier protein can be added directly to the activated polysaccharide without the need for intermediate purification steps.[9] This simplifies the manufacturing process and reduces production time.[10]

Advantages of this compound Chemistry

This compound-mediated conjugation offers several advantages over other methods, such as those using cyanogen bromide (CNBr):

-

Milder Reaction Conditions: this compound activation can be performed at a lower pH than CNBr, which is crucial for acid-labile polysaccharides.[10]

-

Improved Safety: this compound is a crystalline, easy-to-handle solid, whereas CNBr is highly toxic and volatile.

-

Efficiency and Speed: The entire activation and conjugation process can often be completed within a single day.[10]

-

Versatility: this compound has been successfully used to activate a wide range of polysaccharides from various pathogens, including those from Streptococcus pneumoniae and Neisseria meningitidis.[1]

Quantitative Data on this compound Chemistry

The efficiency of this compound chemistry is influenced by several factors, including the ratio of this compound to polysaccharide, pH, temperature, and reaction time. The following tables summarize key quantitative data from various studies.

Table 1: Influence of pH and Temperature on Polysaccharide Activation

| Polysaccharide | This compound:PS Ratio (w/w) | pH | Temperature (°C) | Activation Time | Extent of Activation/Derivatization | Reference |

| Dextran | 0.5 | 9 | 20 | < 2.5 min | Maximal | [6][11] |

| Dextran | 0.5 | 9 | 0 | 10-15 min | Maximal | [6][11] |

| Dextran | 0.5 | 7 | 0 | > 3 h | High | [10][11] |

| Dextran | 0.5 | 9 | 0 | 5 min | ~9% | [12] |

| S. Paratyphi A OAg | 0.5 | 9 | 0 | 15 min | 7.5% per ring | [12] |

| S. Paratyphi A OAg | 0.2 | 9 | 0 | 15 min | Not specified | [12] |

Table 2: Conjugation Efficiency and Immunogenicity

| Polysaccharide | Carrier Protein | This compound:PS Ratio (w/w) | Conjugation pH | Conjugation Efficiency (%) | Resulting Anti-PS IgG Titer | Reference |

| Dextran | TNP-BSA | 0.5 | 9 | 55 | Not Applicable | [10] |

| Dextran | TNP-BSA | 0.5 | 8 | 41 | Not Applicable | [10] |

| Dextran | TNP-BSA | 1.0 | 8 | 60 | Not Applicable | [10] |

| Dextran | TNP-BSA | 1.5 | 8 | 76 | Not Applicable | [10] |

| Pneumococcal type 14 | Tetanus Toxoid | Not Specified | Acidic (pH 5) | Not Specified | Comparable to basic pH coupling | [13] |

| S. Typhi Vi | rEPA | Not Specified | Not Specified | Not Specified | Comparable to other chemistries | [14][15] |

Experimental Protocols

Optimized this compound Activation of Polysaccharides (0°C Protocol)

This protocol is an improved version that enhances reproducibility and control over the reaction.[7]

Materials:

-

Polysaccharide solution (e.g., 5 mg/mL in water or saline)

-

100 mg/mL this compound in acetonitrile (prepare fresh)

-

2.5 M 4-Dimethylaminopyridine (DMAP) solution, pH adjusted to ~9.0

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Ice bath

-

Stir plate and stir bar

-

pH meter

Procedure:

-

Chill the polysaccharide solution in an ice bath with constant stirring.

-

Slowly add the 2.5 M DMAP solution dropwise to the polysaccharide solution to pre-adjust the pH to the desired activation pH (e.g., pH 9.0).[16] The use of DMAP as a buffer helps to maintain the pH during the reaction.[4]

-

Once the pH is stable, add the required volume of the 100 mg/mL this compound solution to the polysaccharide solution. Start a timer immediately.

-

Monitor the pH of the reaction mixture continuously. Maintain the pH at the target value (e.g., 9.0) by adding small volumes of 0.1 M NaOH as needed. The reaction time at 0°C is typically extended to 15 minutes to compensate for the slower reaction rate.[16]

-

After 15 minutes, the activated polysaccharide is ready for the conjugation step.

Direct Protein Conjugation to this compound-Activated Polysaccharide

Materials:

-

Activated polysaccharide solution from the previous step

-

Carrier protein solution (e.g., 20 mg/mL in a suitable buffer like 5 mM DABCO in saline, pH 9)[9]

-

Quenching solution (e.g., 1 M glycine)

-

Stir plate and stir bar

Procedure:

-

To the activated polysaccharide solution, add the carrier protein solution. The amount of protein to add will depend on the desired polysaccharide-to-protein ratio.

-

Allow the conjugation reaction to proceed with gentle stirring. The reaction time and temperature can be optimized. For example, the reaction can be carried out for 2 hours at 25°C or for 16 hours at 0°C to achieve similar results.[9]

-

After the desired conjugation time, quench any remaining reactive sites on the polysaccharide by adding a quenching solution such as 1 M glycine.

-

The resulting glycoconjugate is now ready for purification.

Purification and Characterization of the Glycoconjugate

Purification:

-

Size Exclusion Chromatography (SEC): This is a common method to separate the high molecular weight glycoconjugate from unreacted protein, polysaccharide, and other small molecules.[17]

-

Hydrophobic Interaction Chromatography (HIC): HIC can also be used for purification, particularly for separating the conjugate from free protein.[18]

-

Diafiltration/Ultrafiltration: This technique is useful for buffer exchange and concentrating the purified conjugate.

Characterization:

-

Polysaccharide Content: Can be determined using colorimetric assays such as the resorcinol/sulfuric acid assay.[4]

-

Protein Content: Can be determined using standard protein quantification assays like the Bradford or BCA assay.

-

Conjugate Characterization:

-

SDS-PAGE: To visualize the formation of the high molecular weight conjugate and assess the amount of free protein.

-

HPLC-SEC: To determine the size distribution of the conjugate and quantify the amount of free polysaccharide and protein.[9]

-

Determination of Polysaccharide to Protein Ratio: Calculated from the quantitative analysis of polysaccharide and protein content in the purified conjugate.

-

Visualizing Key Processes

Signaling Pathway of Glycoconjugate Vaccine Immune Response

The following diagram illustrates the T-cell dependent immune response elicited by a glycoconjugate vaccine.

References

- 1. This compound Conjugation Method - Creative Biolabs [creative-biolabs.com]

- 3. Exploring the variables influencing the immune response of traditional and innovative glycoconjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and Conjugation of Soluble Polysaccharides using 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) [jove.com]

- 5. Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein–Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Activation and Conjugation of Soluble Polysaccharides using 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modeling 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) Chemistry to Design Glycoconjugate Vaccines with Desired Structural and Immunological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein–Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Activation of soluble polysaccharides with 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (this compound) for use in protein-polysaccharide conjugate vaccines and immunological reagents. II. Selective crosslinking of proteins to this compound-activated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Exploring the variables influencing the immune response of traditional and innovative glycoconjugate vaccines [frontiersin.org]

- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 16. youtube.com [youtube.com]

- 17. Improved conjugation and purification strategies for the preparation of protein-polysaccharide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to CDAP-Mediated Protein-Polysaccharide Conjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the use of 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) for the covalent conjugation of proteins to polysaccharides. This technology is a cornerstone in the development of modern glycoconjugate vaccines and other immunotherapeutic agents. We will delve into the core chemistry, provide detailed experimental protocols, and present quantitative data to enable reproducible and efficient conjugation strategies.

Introduction: The Advance of this compound Chemistry

Polysaccharide antigens, particularly those from bacterial capsules, are often T-cell independent antigens, meaning they elicit a weak immune response, especially in infants and young children.[1][2] Covalently linking these polysaccharides to a carrier protein converts the immune response to a more robust T-cell dependent one, a critical step in the creation of effective vaccines against encapsulated bacteria like Streptococcus pneumoniae, Haemophilus influenzae type b, and Neisseria meningitidis.[1][2][3]

Historically, cyanogen bromide (CNBr) was a common reagent for activating polysaccharides. However, CNBr is highly toxic, requires a high pH (typically ≥10.5) for activation which can be detrimental to base-labile polysaccharides, and the reaction can be difficult to control.[4][5] The introduction of this compound offered a significant improvement. This compound is a crystalline, easy-to-handle reagent that activates polysaccharides at a lower pH (typically 7-9) with fewer side reactions.[4][6] Furthermore, this compound-activated polysaccharides can be directly conjugated to proteins without the need for an intermediate spacer molecule, simplifying the overall process.[2] This direct conjugation strategy also had the commercial advantage of avoiding certain patents in the 1990s.[6]

The Chemistry of this compound Activation and Conjugation

The this compound conjugation process can be conceptually divided into two main phases: polysaccharide activation and protein conjugation.[4][6]

Phase 1: Polysaccharide Activation

In the first phase, this compound reacts with the hydroxyl groups on the polysaccharide backbone in an aqueous solution. This reaction is pH-dependent, with optimal activation typically occurring between pH 7 and 9.[4] The activation process results in the formation of a reactive cyano-ester intermediate on the polysaccharide, releasing 4-dimethylaminopyridine (DMAP) as a byproduct.[7]

Several factors are critical during this phase:

-

pH: The rate of both this compound hydrolysis and polysaccharide activation increases with pH.[4] Therefore, precise pH control is essential for reproducible results. The hydrolysis of this compound releases protons, which can lower the pH of the reaction mixture, making buffering or continuous pH adjustment necessary.[4]

-

Temperature: The original protocols for this compound activation were performed at room temperature, leading to a very rapid reaction (less than 3 minutes) that was difficult to control and scale up.[4][6] Improved protocols utilize lower temperatures (0°C), which slows down the rate of this compound hydrolysis and extends the activation time to a more manageable 10-15 minutes.[4][8]

-

This compound Concentration: The ratio of this compound to polysaccharide is a key parameter that influences the degree of activation and, consequently, the efficiency of protein conjugation.[6]

Phase 2: Protein Conjugation

Once the polysaccharide is activated, the protein is added to the reaction mixture. The primary amino groups of lysine residues on the protein surface act as nucleophiles, attacking the cyano-ester intermediates on the polysaccharide to form stable isourea bonds.[4] This direct coupling avoids the need for linker molecules.[2]

Key considerations for this phase include:

-

pH: The conjugation reaction is also pH-dependent. While activation is often performed at a slightly higher pH, the conjugation step can proceed efficiently at a pH range of 7-9.[1] For pH-sensitive proteins or polysaccharides, the conjugation can be performed at a lower pH.[9]

-

Reaction Time and Temperature: The conjugation reaction is typically carried out for several hours.[6] The temperature can be adjusted to optimize the reaction rate and maintain the stability of the protein and polysaccharide.

-

Quenching: After the desired reaction time, any remaining reactive sites on the polysaccharide are typically quenched by adding an excess of a small molecule amine, such as glycine.[10]

Experimental Protocols

The following are detailed methodologies for key experiments in this compound-mediated protein-polysaccharide conjugation.

Materials and Reagents

-

Polysaccharide of interest

-

Carrier protein (e.g., Tetanus Toxoid, CRM197)

-

1-cyano-4-dimethylaminopyridinium tetrafluoroborate (this compound)

-

4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) for buffering[11]

-

Sodium hydroxide (NaOH) for pH adjustment

-

Hydrochloric acid (HCl) for pH adjustment

-

Dialysis tubing or size-exclusion chromatography (SEC) columns for purification

-

Appropriate buffers (e.g., HEPES, saline)

Optimized this compound Activation of Polysaccharide (0°C Protocol)

This improved protocol enhances reproducibility and control over the activation process.[4][8]

-

Preparation: Dissolve the polysaccharide in water or a suitable buffer (e.g., 0.5 M DMAP) to a final concentration of 5-10 mg/mL.[4][12] Chill the solution in an ice bath to 0°C.

-

pH Adjustment: If not using a buffer, pre-adjust the pH of the polysaccharide solution to the target activation pH (e.g., pH 8-9) using NaOH.[6]

-

This compound Addition: Prepare a fresh stock solution of this compound (e.g., 100 mg/mL in acetonitrile).[11] Add the desired amount of this compound solution to the chilled polysaccharide solution with gentle stirring. A typical starting ratio is 0.5-1.5 mg of this compound per mg of polysaccharide.[5]

-

pH Maintenance: Monitor the pH of the reaction mixture continuously and maintain it at the target pH by adding small aliquots of NaOH as needed.[11]

-

Activation Time: Allow the activation reaction to proceed for the optimized time at 0°C. This is typically between 10 to 15 minutes at pH 9, and can be longer at lower pH values.[6][13]

Direct Protein Conjugation

-

Protein Addition: After the polysaccharide activation is complete, add the carrier protein solution to the reaction mixture. The protein should be in a compatible buffer.

-

Conjugation Reaction: Allow the conjugation reaction to proceed with gentle stirring. The reaction time and temperature will depend on the specific reactants and desired degree of conjugation. A common condition is 2 hours at 25°C or overnight at 0-5°C.[10][11]

-

Quenching: Add a quenching agent, such as a final concentration of 1 M glycine, to block any remaining activated sites on the polysaccharide.[10]

-

Purification: Purify the resulting conjugate from unreacted protein, polysaccharide, and other reagents using size-exclusion chromatography (SEC) or extensive dialysis.

Quantitative Data and Optimization Parameters

The efficiency of this compound conjugation is influenced by several parameters. The following tables summarize key quantitative data from optimization studies.

Table 1: Effect of Temperature and this compound Concentration on Conjugation Efficiency

| Polysaccharide | This compound:Polysaccharide Ratio (mg/mg) | Activation Temperature (°C) | % Protein Conjugated |

| Dextran | 0.4 | Room Temperature | 45% |

| Dextran | 0.4 | 0 | 66% |

| Dextran | 0.8 | Room Temperature | 70% |

Data adapted from Lees et al., 2020.[5][6]

Table 2: Influence of pH and Activation Time on Polysaccharide Activation (at 0°C)

| Activation pH | Optimal Activation Time |

| 9.5 | Shorter than pH 9 |

| 9.0 | 10-15 minutes |

| 8.0 | ~1 hour |

| 7.0 | > 2 hours |

Data adapted from Lees et al., 2020.[5][6][13]

Table 3: Stability of this compound-Activated Polysaccharide

| pH Range | Stability over 2 hours |

| 1-9 | 40-60% decrease in activation level |

Data adapted from Lees et al., 2020.[6][13]

Visualizing the Process: Workflows and Mechanisms

This compound Activation and Conjugation Pathway

Caption: The chemical pathway of this compound-mediated protein-polysaccharide conjugation.

Experimental Workflow for this compound Conjugation

Caption: A step-by-step workflow for the this compound conjugation process.

Conclusion

This compound chemistry provides a robust, efficient, and scalable method for the synthesis of protein-polysaccharide conjugates. By carefully controlling key parameters such as pH, temperature, and reagent concentrations, researchers can achieve high levels of conjugation while maintaining the integrity of the biomolecules. The optimized, colder temperature protocols have significantly improved the reproducibility and control of the activation step, making this compound a preferred method in the development of glycoconjugate vaccines and other advanced biotherapeutics. This guide provides the foundational knowledge and practical protocols to successfully implement this compound chemistry in a research and development setting.

References

- 1. Activation of soluble polysaccharides with 1-cyano-4-dimethylaminopyridinium tetrafluoroborate for use in protein-polysaccharide conjugate vaccines and immunological reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Conjugation Method - Creative Biolabs [creative-biolabs.com]

- 3. Conjugation chemistry creates affordable childhood conjugate vaccines [researchoutreach.org]

- 4. Activation and Conjugation of Soluble Polysaccharides using 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) [jove.com]

- 5. Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein–Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein–Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation and Conjugation of Soluble Polysaccharides using 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of soluble polysaccharides with 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (this compound) for use in protein-polysaccharide conjugate vaccines and immunological reagents. II. Selective crosslinking of proteins to this compound-activated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modeling 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) Chemistry to Design Glycoconjugate Vaccines with Desired Structural and Immunological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein-Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Chemistry of CDAP: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the chemical properties of 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP), a pivotal reagent in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles of this compound, its mechanism of action, and practical considerations for its application, particularly in the synthesis of conjugate vaccines.

Core Chemical Properties of this compound

This compound is a water-soluble and crystalline cyanylating agent, making it a more manageable and safer alternative to the highly toxic cyanogen bromide (CNBr).[1] Its chemical structure, molecular formula, and other key identifiers are summarized below.

| Property | Value |

| Chemical Name | 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate |

| Synonyms | This compound, N-Cyano-4-dimethylaminopyridinium tetrafluoroborate |

| CAS Number | 59016-56-7[2] |

| Molecular Formula | C₈H₁₀BF₄N₃[2] |

| Molecular Weight | 234.99 g/mol [2] |

| Appearance | White to off-white crystalline powder[2] |

| Solubility | Soluble in water and acetonitrile[3] |

| Storage | Long-term storage is recommended at 4°C[2] |

Spectroscopic Characterization: The identity and purity of this compound are typically confirmed using various spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 NMR (¹³C NMR), and Fourier-Transform Infrared (FTIR) spectroscopy are standard techniques for its characterization.[2][4] While detailed spectra are often proprietary to commercial suppliers, the expected spectral features are consistent with its chemical structure.

Mechanism of Polysaccharide Activation and Conjugation

This compound is primarily employed to activate hydroxyl groups on polysaccharides, rendering them reactive towards nucleophiles such as primary amines on proteins.[1] This activation is the first step in forming stable polysaccharide-protein conjugates, which are crucial components of modern vaccines.

The overall process can be conceptualized in two main phases: activation and conjugation.

Under basic conditions (pH 7-9), this compound reacts with the hydroxyl groups of the polysaccharide to form a highly reactive cyano-ester intermediate, releasing 4-dimethylaminopyridine (DMAP). This "activated" polysaccharide is then susceptible to nucleophilic attack by the amino groups of a protein, leading to the formation of a stable isourea bond and the final conjugate.

Quantitative Data on Reaction Parameters

The efficiency of this compound-mediated conjugation is highly dependent on several experimental parameters. The following tables summarize key quantitative data from studies on dextran, a model polysaccharide.

Table 1: Effect of pH and Temperature on this compound Stability

| pH | Temperature (°C) | % this compound Remaining after 15 min |

| 5-7 | 0 | >95% |

| 8 | 0 | ~70% |

| 9 | 0 | ~10% |

| 9 | 20 | <1% |

Data compiled from studies on this compound hydrolysis rates.

Table 2: Optimal Activation Time for Dextran at 0°C

| pH | Optimal Activation Time |

| 7 | > 3 hours |

| 8 | ~ 1 hour |

| 9 | 10-15 minutes |

| 9.5 | < 10 minutes |

These times represent the point of maximal derivatization.

Table 3: Effect of this compound Concentration on Conjugation Efficiency at pH 8 and 0°C

| This compound:Dextran (mg/mg) | % TNP₁-BSA Conjugated |

| 0.5 | 41% |

| 1.0 | 60% |

| 1.5 | 76% |

TNP₁-BSA is a model protein used to assess conjugation levels.

Table 4: Stability of this compound-Activated Dextran at 0°C

| pH | % Decrease in Activation Level after 2 hours |

| 1-9 | 40-60% |

The stability of the activated intermediate is relatively independent of pH in this range.

Experimental Protocols

General Protocol for this compound Activation of Polysaccharides

This protocol is an improved version performed at 0°C to enhance reproducibility.[5]

-

Preparation of Reagents:

-

Prepare a 5 mg/mL solution of the polysaccharide in water.

-

Prepare a 100 mg/mL stock solution of this compound in acetonitrile.

-

Prepare a 2.5 M solution of 4-dimethylaminopyridine (DMAP) to pre-adjust the pH.

-

Have 0.1 M NaOH on hand for pH maintenance.

-

-

Activation Procedure:

-

Chill the polysaccharide solution in an ice bath.

-

Add 1/10th volume of the 2.5 M DMAP stock solution to the polysaccharide solution.

-

Adjust the pH of the solution to the target activation pH (e.g., pH 9) with 0.1 M NaOH.

-

While stirring, add the required volume of the this compound stock solution.

-

Monitor the pH continuously and maintain it at the target value by adding small aliquots of 0.1 M NaOH for the duration of the optimal activation time (e.g., 15 minutes for pH 9 at 0°C).

-

-

Conjugation:

-

After the activation period, the protein to be conjugated is added directly to the activated polysaccharide solution.

-

The conjugation reaction is typically allowed to proceed for several hours to overnight at a controlled temperature.

-

-

Purification:

-

The resulting conjugate is purified from unreacted components and byproducts, often by dialysis or size exclusion chromatography.

-

Key Reaction Influencers and Side Reactions

The success of this compound chemistry hinges on a delicate balance of factors that influence both the desired activation and competing side reactions.

pH: This is the most critical parameter. Higher pH (in the 7-9 range) increases the nucleophilicity of the polysaccharide hydroxyl groups, favoring activation. However, it also significantly accelerates the hydrolysis of both this compound and the activated polysaccharide intermediate.

Temperature: Lowering the reaction temperature to 0°C is a key improvement in modern protocols.[5] It slows down the rate of hydrolysis of this compound and the activated intermediate, extending their half-lives and making the reaction more controllable and reproducible.

Buffer Systems: Many common buffers can interfere with this compound activation. For instance, phosphate buffers can accelerate this compound hydrolysis. DMAP can be used to pre-adjust the pH, but it has limited buffering capacity at the optimal reaction pH.

Side Reactions: The primary side reaction is the hydrolysis of this compound to DMAP. The activated polysaccharide can also hydrolyze back to the original polysaccharide. Other potential, though less common, side reactions can also occur. Careful control of reaction conditions is essential to minimize these undesired pathways.

Conclusion

This compound has established itself as a valuable tool in bioconjugation, offering a reliable and user-friendly method for the synthesis of polysaccharide-protein conjugates. A thorough understanding of its chemical properties, including the influence of pH, temperature, and reagent concentrations, is paramount for achieving reproducible and efficient conjugation. The optimized protocols and quantitative data presented in this guide are intended to empower researchers to harness the full potential of this compound chemistry in their drug development and scientific endeavors.

References

- 1. Activation and Conjugation of Soluble Polysaccharides using 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) [jove.com]

- 2. usbio.net [usbio.net]

- 3. 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate, 98% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate | C8H10BF4N3 | CID 9881151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. krinslifescienceslab.ca [krinslifescienceslab.ca]

The CDAP Reagent: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of the 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) reagent, a critical activating agent in bioconjugation and vaccine development. Understanding these parameters is crucial for the successful design and execution of reproducible experimental protocols. This document summarizes key quantitative data, outlines experimental methodologies for stability assessment, and presents a visual workflow for a primary application.

This compound Solubility

The solubility of this compound has been determined in several common laboratory solvents. The reagent is a white to yellow powder and its dissolution can be facilitated by sonication in certain solvents.[1]

| Solvent | Concentration | Observations |

| Acetonitrile | 49.00 - 51.00 mg/mL | Clear to slightly hazy, colorless to yellow solution |

| Dimethyl Sulfoxide (DMSO) | up to 100 mg/mL | Ultrasonic assistance is recommended[1][2] |

| Water | Soluble | [3] |

This compound Stability

The stability of the this compound reagent is highly dependent on temperature and pH. Optimal storage conditions are essential to maintain its reactivity.

Storage and Stock Solutions

For long-term storage, this compound powder should be kept at -20°C.[2] Stock solutions of this compound also require cold storage to prevent degradation. The recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month, ensuring the container is sealed and protected from moisture.[2]

pH-Dependent Stability in Aqueous Solutions

The hydrolysis of this compound is significantly influenced by the pH of the aqueous solution. The rate of hydrolysis increases with higher pH.[4][5] The stability of this compound at different pH values and temperatures has been investigated, revealing a significant decrease in stability at higher pH levels.

| Temperature | pH | Time for Consumption/Half-life |

| 0°C | 9 | ~10 minutes to be consumed[4] |

| 0°C | 8 | >60 minutes[4] |

| 0°C | 5-7 | >4 hours[4] |

| 20°C | 9 | Maximal activation in <2.5 minutes, indicating rapid consumption[4][6] |

It is noteworthy that the rate of this compound hydrolysis at room temperature is approximately 10-15 times faster than at 0°C.[4] Certain buffer systems, such as borate buffer at pH 9, can accelerate the hydrolysis of this compound.[4]

Experimental Protocol: Determination of this compound Stability as a Function of pH

The following methodology was employed to determine the stability of this compound at various pH levels.

Objective: To monitor the rate of this compound hydrolysis as a function of pH at a controlled temperature.

Materials:

-

This compound reagent

-

Ice-cold buffers at pH 5, 6, 7, 8, and 9

-

0.1 M HCl

-

Spectrophotometer

Procedure:

-

A stock solution of this compound is prepared at a concentration of 2.5 mg/mL in each of the ice-cold buffers (pH 5-9).

-

The solutions are incubated on ice.

-

At periodic intervals, an aliquot of each solution is transferred to a solution of 0.1 M HCl. The addition of HCl quenches the hydrolysis of the reagent.

-

The absorbance of the quenched solutions is measured at 320 nm using a spectrophotometer. This wavelength is used to monitor the hydrolysis of this compound.

-

By comparing the absorbance at different time points to an initial reading, the percentage of remaining this compound can be calculated, providing a measure of its stability at each pH.

Experimental Workflow: Polysaccharide Activation using this compound

The activation of polysaccharides is a primary application of the this compound reagent, particularly in the development of conjugate vaccines. The following diagram illustrates a typical experimental workflow for this process.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 59016-56-7 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Activation and Conjugation of Soluble Polysaccharides using 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) [jove.com]

- 6. Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (this compound) for Use in Protein-Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of this compound Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Scope of CDAP in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-N,N-dimethyl-1H-cyclopropa[b]quinoline-7-amine, commonly known as CDAP, is a highly efficient cyanylating reagent that has found a significant niche in the field of bioconjugation chemistry. Its primary and most extensively documented application lies in the activation of polysaccharides for the synthesis of glycoconjugate vaccines. This guide provides a comprehensive overview of the core applications of this compound, with a detailed focus on its mechanism of action, experimental protocols for polysaccharide activation and conjugation, and quantitative data from relevant studies. While its utility in broader organic synthesis, such as general amide and ester formation or macrolactonization, is not well-documented in scientific literature, this guide will also explore the theoretical potential and limitations of this compound in these areas based on its known reactivity.

Core Principles and Mechanism of Action

This compound serves as a potent activating agent, primarily for hydroxyl groups, facilitating their subsequent reaction with nucleophiles. The mechanism of this compound activation is a multi-step process that is highly dependent on pH.

The process begins with the reaction of this compound with a hydroxyl group on a substrate, such as a polysaccharide, to form a highly reactive cyanate ester intermediate. This intermediate is susceptible to nucleophilic attack. The reaction releases 4-dimethylaminopyridine (DMAP) as a byproduct. The stability of both this compound and the activated intermediate is pH-sensitive, with hydrolysis being a competing reaction, particularly at higher pH values.[1][2]

References

Methodological & Application

Application Notes: Step-by-Step Protocol for CDAP Activation of Dextran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextran, a biocompatible and biodegradable polysaccharide, is widely utilized in drug delivery and bioconjugation.[1][2] Activation of its hydroxyl groups is a prerequisite for covalently linking proteins, peptides, or small molecule drugs. 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) is a highly efficient reagent for the cyanylation of polysaccharides, enabling their subsequent conjugation to amine-containing molecules.[3][4] this compound activation offers several advantages over traditional methods like cyanogen bromide (CNBr), including milder reaction conditions and fewer side reactions.[5] This protocol provides a detailed, step-by-step guide for the this compound activation of dextran, optimized for reproducibility and scalability.[6]

Chemical Activation Pathway

The activation of dextran with this compound involves the reaction of the hydroxyl groups on the glucose units of dextran with this compound, forming a reactive cyano-ester intermediate. This intermediate readily reacts with primary amines to form a stable isourea linkage. The process is pH-dependent, with optimal activation occurring under mildly alkaline conditions.[3]

Caption: this compound activation of dextran chemical pathway.

Experimental Protocols

This section details the materials and step-by-step procedures for the activation of dextran using this compound and its subsequent functionalization with a model amine-containing molecule, adipic acid dihydrazide (ADH).

Materials

-

Dextran (e.g., 100 kDa)

-

1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (this compound)

-

4-Dimethylaminopyridine (DMAP)

-

Adipic acid dihydrazide (ADH)

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrochloric acid (HCl), 0.1 M

-

HEPES buffer (0.1 M, pH 8)

-

Sodium chloride (NaCl)

-

Dialysis tubing or centrifugal filtration devices (e.g., 10 kDa MWCO)

-

Ice bath

-

pH meter

-

Stir plate and stir bar

Step-by-Step Protocol for this compound Activation and ADH Functionalization

-

Dextran Solution Preparation: Prepare a 10 mg/mL dextran solution in deionized water. Chill the solution on an ice bath with constant stirring.[7]

-

pH Adjustment: Add 1/10th volume of a 2.5 M DMAP stock solution to the chilled dextran solution.[7] Place a calibrated pH probe into the solution and adjust the pH to 9.0 by the dropwise addition of 0.1 M NaOH.[7] Maintain the solution on ice.

-

This compound Activation: Prepare a 100 mg/mL this compound stock solution in acetonitrile.[8] Add the desired amount of this compound solution to the stirring dextran solution. A common starting point is 0.25 to 0.5 mg of this compound per mg of dextran.[7]

-

Maintain pH: Throughout the activation, monitor the pH and maintain it at 9.0 by adding small aliquots of 0.1 M NaOH as needed. The pH tends to drop due to the hydrolysis of this compound.[7] The activation time is typically 10-15 minutes at 0°C.[6][9]

-